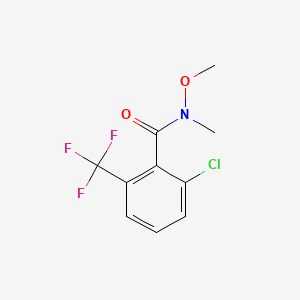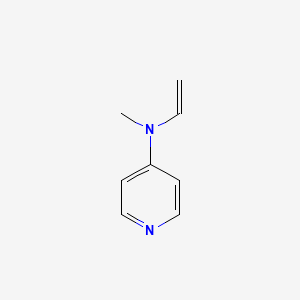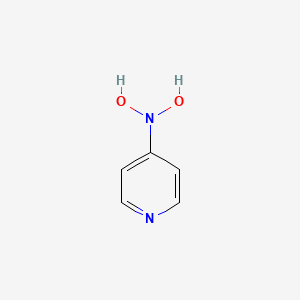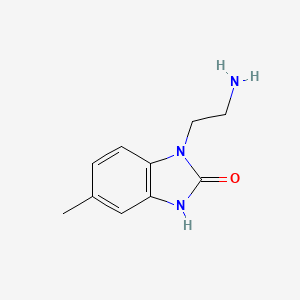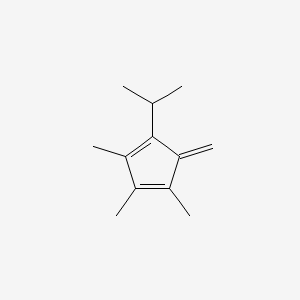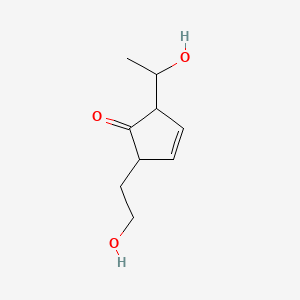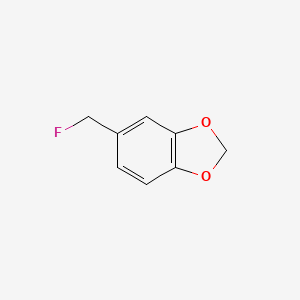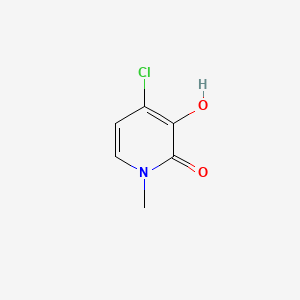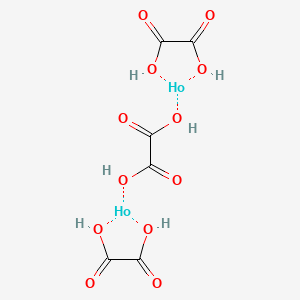
1-(Diethylamino)prop-1-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diethylamino)prop-1-en-1-ol is an organic compound with the molecular formula C7H15NO. It contains a tertiary amine and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Diethylamino)prop-1-en-1-ol can be synthesized through several methods. One common route involves the reaction of diethylamine with propenal (acrolein) under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1-(Diethylamino)prop-1-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bond can be reduced to form saturated alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides and other electrophiles can react with the amine group under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of substituted amines.
Scientific Research Applications
1-(Diethylamino)prop-1-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Diethylamino)prop-1-en-1-ol involves its interaction with molecular targets through its amine and hydroxyl groups. These functional groups allow it to form hydrogen bonds and participate in various chemical reactions, influencing biological pathways and chemical processes .
Comparison with Similar Compounds
Similar Compounds
1-(Diethylamino)ethanol: Similar structure but lacks the double bond.
1-(Dimethylamino)prop-1-en-1-ol: Similar structure but with different alkyl groups on the amine.
1-(Diethylamino)but-1-en-1-ol: Similar structure but with a longer carbon chain.
Uniqueness
1-(Diethylamino)prop-1-en-1-ol is unique due to its specific combination of a tertiary amine and a hydroxyl group attached to a double bond. This structure provides distinct reactivity and versatility in various chemical and biological applications .
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
1-(diethylamino)prop-1-en-1-ol |
InChI |
InChI=1S/C7H15NO/c1-4-7(9)8(5-2)6-3/h4,9H,5-6H2,1-3H3 |
InChI Key |
TWANJQVZFRSENW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2,5-dimethyl-4-propylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B13837012.png)
![3-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B13837025.png)


![4-Hydroxy-3-[2-hydroxy-3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one](/img/structure/B13837040.png)
